methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate” is a chemical compound that contains a thiophene ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds, including “this compound”, is characterized by a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) highlights the utility of related compounds in the synthesis of heterocyclic derivatives. They explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents, yielding polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which are crucial in medicinal chemistry for developing new therapeutic agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Electrochemical and Electrochromic Properties
In another study, Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, and Zhang (2013) synthesized and characterized novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, demonstrating significant electrochemical activity. These compounds showed promising applications in electrochromic devices due to their color-changing properties upon oxidation and reduction, indicating their potential in smart window technologies and electronic display systems (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Anti-Tumor Agents
Gomha, Edrees, and Altalbawy (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research underscores the potential of thiophene and pyrazole derivatives in developing new anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of pharmacological properties . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDUBCEJVULGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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